(S,S)-trans-Clopidogrel-MP Derivative is a significant metabolite of Clopidogrel, a widely used antiplatelet medication. This compound is characterized by its complex molecular structure and its role in enhancing the pharmacological efficacy of Clopidogrel. The compound's full chemical name is 3-(carboxymethylene)-alpha-(2-chlorophenyl)-4-[(2-(3-methoxyphenyl)-2-oxoethyl)thio]-1-piperidineacetic acid 1-methyl ester, and it has a molecular formula of with a molecular weight of approximately 504 g/mol .
The (S,S)-trans-Clopidogrel-MP Derivative is classified as a thienopyridine derivative, similar to Clopidogrel itself, which inhibits platelet aggregation by acting on the P2Y12 receptor. This compound is typically synthesized through multi-step organic synthesis techniques that modify the original Clopidogrel structure to enhance its pharmacological properties .
The synthesis of (S,S)-trans-Clopidogrel-MP Derivative involves several steps:
The synthetic pathway is designed to maximize yield while minimizing by-products, ensuring that the final product meets the stringent requirements for pharmacological use .
The molecular structure of (S,S)-trans-Clopidogrel-MP Derivative can be represented using various chemical notation systems:
ClC1=CC=CC=C1C(C(OC)=O)N2CCC(SCC(C3=CC(OC)=CC=C3)=O)/C(C2)=C/C(O)=O
This structure includes key functional groups such as chlorophenyl, methoxyphenyl, and a carboxymethylene moiety, which are crucial for its biological activity.
The (S,S)-trans-Clopidogrel-MP Derivative participates in various chemical reactions that are essential for its biological activity:
These reactions are vital for modifying the compound's structure to enhance its pharmacological properties or to create derivatives with specific functionalities.
The mechanism of action for (S,S)-trans-Clopidogrel-MP Derivative primarily involves:
Studies indicate that structural modifications can influence both potency and selectivity towards target receptors, affecting clinical outcomes in cardiovascular therapies .
The physical and chemical properties of (S,S)-trans-Clopidogrel-MP Derivative include:
These properties are essential for determining the handling, storage, and application in pharmaceutical formulations.
The primary applications of (S,S)-trans-Clopidogrel-MP Derivative include:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1